molecular formula C17H24N4O3S2 B247003 6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Numéro de catalogue B247003
Poids moléculaire: 396.5 g/mol
Clé InChI: LIWSFPHOKIOFHI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one, also known as CP-690,550, is a small molecule drug that has been developed as a Janus kinase (JAK) inhibitor. JAKs are enzymes that play a crucial role in the signaling pathways of cytokines and growth factors, which are involved in various physiological and pathological processes. CP-690,550 has been shown to have potential therapeutic applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as transplant rejection.

Mécanisme D'action

6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one exerts its pharmacological effects by selectively inhibiting JAK3, which is a key mediator of cytokine signaling in immune cells. By blocking JAK3 activity, 6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one can prevent the activation and proliferation of T cells, B cells, and natural killer cells, which are involved in the pathogenesis of autoimmune diseases and transplant rejection. This leads to a reduction in inflammation and tissue damage, as well as an improvement in clinical symptoms.
Biochemical and physiological effects:
6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has been shown to have a number of biochemical and physiological effects in vitro and in vivo. These include the inhibition of JAK3 activity, the suppression of cytokine production, and the modulation of immune cell function. In addition, 6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Avantages Et Limitations Des Expériences En Laboratoire

6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has several advantages for laboratory experiments, including its high potency and selectivity for JAK3 inhibition, as well as its well-established synthesis and purification methods. However, there are also some limitations to its use in research, such as its relatively high cost, potential off-target effects, and the need for careful dosing and monitoring.

Orientations Futures

There are several potential future directions for research on 6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one and related JAK inhibitors. These include the development of more potent and selective compounds, the identification of new therapeutic indications, and the elucidation of the molecular mechanisms underlying its pharmacological effects. In addition, there is a need for further studies on the long-term safety and efficacy of 6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one in different patient populations. Overall, 6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one represents a promising new class of drugs for the treatment of autoimmune diseases and transplant rejection, with significant potential for further research and development.

Méthodes De Synthèse

6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one can be synthesized using a multi-step process that involves the reaction of various starting materials, including 2-aminothiazole, cyclohexyl isocyanate, and piperazine. The synthesis involves the formation of a sulfonyl chloride intermediate, which is then reacted with the piperazine to form the final product. The purity and yield of the product can be optimized through various purification techniques, such as recrystallization and column chromatography.

Applications De Recherche Scientifique

6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In preclinical studies, it has been shown to effectively inhibit JAK activity and cytokine signaling, leading to a reduction in inflammation and immune responses. In clinical trials, 6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has been evaluated in patients with rheumatoid arthritis, psoriasis, and transplant rejection, demonstrating promising results in terms of efficacy and safety.

Propriétés

Nom du produit

6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Formule moléculaire

C17H24N4O3S2

Poids moléculaire

396.5 g/mol

Nom IUPAC

6-(4-cyclohexylpiperazin-1-yl)sulfonyl-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C17H24N4O3S2/c1-13-15(16(22)21-11-12-25-17(21)18-13)26(23,24)20-9-7-19(8-10-20)14-5-3-2-4-6-14/h11-12,14H,2-10H2,1H3

Clé InChI

LIWSFPHOKIOFHI-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N2C=CSC2=N1)S(=O)(=O)N3CCN(CC3)C4CCCCC4

SMILES canonique

CC1=C(C(=O)N2C=CSC2=N1)S(=O)(=O)N3CCN(CC3)C4CCCCC4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.